molecular formula C16H19NO4S B2748858 N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide CAS No. 1351650-61-7

N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide

Cat. No.: B2748858
CAS No.: 1351650-61-7
M. Wt: 321.39
InChI Key: VZEZWFDDVGBQTG-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide is a sulfonamide derivative characterized by a 2-methoxy-5-methylphenyl group attached to a phenoxyethylsulfonamide scaffold. Sulfonamides are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The structural uniqueness of this compound lies in the combination of methoxy and methyl substituents on the aromatic ring, which may influence electronic and steric interactions with biological targets.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-13-8-9-16(20-2)15(12-13)17-22(18,19)11-10-21-14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEZWFDDVGBQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide typically involves the reaction of 2-methoxy-5-methylphenylamine with 2-phenoxyethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

For industrial production, the synthesis process can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, synthesis methods, and biological activities of N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide and related compounds:

Compound Name Substituents/Functional Groups Synthesis Highlights Biological Activity Reference
This compound 2-methoxy-5-methylphenyl, phenoxyethylsulfonamide Likely involves sulfonation and coupling steps (similar to ) Not explicitly stated; inferred antimicrobial/anti-inflammatory potential
N-(2-Methoxy-5-chlorophenyl)-2-sulfanyl acetamide 2-methoxy-5-chlorophenyl, sulfanyl acetamide Multi-step synthesis via ester → hydrazide → oxadiazole-thiol intermediates Acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) inhibition
Nimesulide derivative (e.g., N-(4-nitro-2-phenoxyphenyl)methanesulfonamide) 4-nitro-2-phenoxyphenyl, methanesulfonamide Derived from nimesulide, a known aromatase inhibitor Anti-inflammatory, aromatase inhibition
L295-0577 (N-(2-methoxy-5-methylphenyl)-3,5,6-trimethyl-2-(piperidine-1-carbonyl)-1-benzofuran-7-sulfonamide) Benzofuran core with trimethyl and piperidine groups Complex multi-step synthesis with palladium catalysis (inferred) Screening compound for targeted therapies (e.g., CFTR modulation)
N-(2-Phenoxyphenyl)methanesulfonamide 2-phenoxyphenyl, methanesulfonamide Direct sulfonamide coupling Antimicrobial, fluorescent probe applications

Key Comparative Analysis

Substituent Effects on Bioactivity
  • Methoxy and Methyl vs. Chloro Groups: The 2-methoxy-5-methylphenyl group in the target compound may enhance lipophilicity compared to the 5-chloro substituent in N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide.
  • Phenoxyethylsulfonamide vs. Methanesulfonamide: The phenoxyethyl chain in the target compound likely increases molecular weight and hydrophobicity compared to nimesulide derivatives (e.g., methanesulfonamide in ). This could enhance membrane permeability but reduce solubility, impacting bioavailability .
Pharmacological Implications
  • Enzyme Inhibition: Compounds with sulfanyl acetamide moieties () show strong AChE/BChE inhibition, suggesting that electron-deficient aromatic rings favor interactions with cholinesterase active sites. The target compound’s phenoxyethyl group may sterically hinder such interactions, redirecting activity toward other targets (e.g., antimicrobial pathways) .
  • Anti-inflammatory Potential: Nimesulide derivatives () highlight the importance of nitro and phenoxy groups in anti-inflammatory activity. The absence of a nitro group in the target compound may reduce cyclooxygenase (COX) inhibition but could mitigate toxicity risks associated with nitro-containing drugs .

Structural-Activity Relationship (SAR) Insights

  • Electron-Donating Groups (e.g., methoxy, methyl) : Improve metabolic stability and membrane penetration but may reduce enzyme-binding affinity.
  • Bulkier Substituents (e.g., phenoxyethyl, benzofuran): Enhance target selectivity but may limit solubility.

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C16H19NO3S
  • Molecular Weight : 305.39 g/mol
  • CAS Number : [not specified in the search results]

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.

Table 1: Summary of Biological Activities

Activity Type Description
AntibacterialInhibition of bacterial growth through folic acid synthesis blockade.
Anti-inflammatoryPotential modulation of inflammatory pathways via cytokine inhibition.
AnticancerSome sulfonamides exhibit cytotoxic effects on cancer cell lines.
Sigma Receptor BindingPotential interaction with sigma receptors, influencing neuropharmacological effects.

Case Studies and Research Findings

  • Antibacterial Activity :
    A study on structurally similar sulfonamides demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this compound may exhibit similar effects. The mechanism primarily involves competitive inhibition of enzymes such as dihydropteroate synthase, crucial for folate synthesis in bacteria.
  • Anti-inflammatory Effects :
    Research has indicated that compounds with sulfonamide groups can inhibit the production of pro-inflammatory cytokines. A study published in the Journal of Medicinal Chemistry highlighted that modifications to the sulfonamide structure can enhance its anti-inflammatory properties, indicating a potential pathway for this compound to exert similar effects.
  • Neuropharmacological Implications :
    Investigations into sigma receptor ligands have revealed that certain sulfonamide derivatives can influence neurochemical pathways associated with pain and mood disorders. The potential for this compound to act as a sigma receptor modulator warrants further exploration.

Q & A

Q. What are the primary synthetic strategies for preparing N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Preparation of the phenoxyethanesulfonyl chloride intermediate via sulfonation of phenoxyethanol.
  • Step 2 : Condensation with 2-methoxy-5-methylaniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity (>95%) .
  • Key Reagents : Palladium catalysts (for coupling reactions) and chlorinated solvents (e.g., dichloromethane) are often employed .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times compared to standards .
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, methyl at δ 2.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 376.12) .

Q. What are the standard protocols for evaluating its stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Samples are stored at 25°C/60% RH and 40°C/75% RH for 1–3 months, with HPLC monitoring for degradation products (e.g., sulfonic acid derivatives) .
  • Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes (λ = 200–400 nm) under controlled light exposure .

Advanced Research Questions

Q. How can conflicting bioactivity data in enzyme inhibition assays be systematically resolved?

  • Methodological Answer :
  • Dose-Response Curves : Use IC50_{50} values across multiple replicates to identify outliers or assay variability .
  • Molecular Docking : Simulate binding modes (e.g., with CYP450 enzymes) using software like AutoDock Vina to validate experimental IC50_{50} trends .
  • Counter-Screening : Test against structurally unrelated enzymes to rule off-target effects .

Q. What strategies optimize the compound’s selectivity for target receptors in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Analog Synthesis : Introduce substituents (e.g., halogens at the phenyl ring) and compare binding affinities via radioligand displacement assays .
  • Pharmacophore Mapping : Overlay energy-minimized conformers with known active compounds to identify critical interactions (e.g., hydrogen bonding with the sulfonamide group) .
  • Meta-Analysis : Cross-reference bioactivity data with databases like ChEMBL to identify selectivity trends .

Q. How do solvent effects influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Polar Protic vs. Aprotic Solvents : Compare reaction rates in methanol (protic, stabilizes intermediates) vs. DMF (aprotic, enhances nucleophilicity).
  • Dielectric Constant Correlation : Plot reaction yield against solvent dielectric constants to identify optimal media (e.g., ε > 30 for SN2 pathways) .
  • Computational Modeling : DFT calculations (Gaussian 09) predict transition-state energies in different solvents .

Q. What experimental designs mitigate cytotoxicity while retaining therapeutic potential in preclinical models?

  • Methodological Answer :
  • MTT Assays : Screen against human hepatocytes (e.g., HepG2) to establish a therapeutic index (TI = IC50_{50} therapeutic / IC50_{50} cytotoxic) .
  • Prodrug Derivatization : Mask the sulfonamide group with enzymatically cleavable esters to reduce off-target toxicity .
  • In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks before in vivo testing .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability (F%) in rodent models to identify absorption barriers .
  • Metabolite Identification : LC-MS/MS detects active/inactive metabolites that explain reduced efficacy .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., 14^{14}C) to quantify accumulation in target vs. non-target organs .

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